4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde 4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 628305-98-6
VCID: VC11664379
InChI: InChI=1S/C14H12O2/c1-10-4-2-3-5-13(10)11-6-7-14(16)12(8-11)9-15/h2-9,16H,1H3
SMILES: CC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol

4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde

CAS No.: 628305-98-6

Cat. No.: VC11664379

Molecular Formula: C14H12O2

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde - 628305-98-6

Specification

CAS No. 628305-98-6
Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
IUPAC Name 2-hydroxy-5-(2-methylphenyl)benzaldehyde
Standard InChI InChI=1S/C14H12O2/c1-10-4-2-3-5-13(10)11-6-7-14(16)12(8-11)9-15/h2-9,16H,1H3
Standard InChI Key BZEDKBRMRLPODN-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O
Canonical SMILES CC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde (IUPAC name: 4-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde) consists of two phenyl rings connected by a single bond (biphenyl scaffold). Key functional groups include:

  • A hydroxyl group (-OH) at the 4-position of the first phenyl ring.

  • A methyl group (-CH₃) at the 2'-position of the second phenyl ring.

  • An aldehyde (-CHO) at the 3-position of the first phenyl ring.

Table 1: Theoretical Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₂O₂
Molecular Weight212.24 g/mol
Topological Polar Surface Area46.53 Ų (estimated)
LogP (Octanol-Water)3.12 (predicted)

These values are extrapolated from structurally similar compounds, such as 4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde (CAS 892873-58-4), which shares the biphenyl-aldehyde core .

Spectroscopic Signatures

While experimental NMR and IR data for the exact compound are unavailable, analogs provide reference benchmarks:

  • ¹H NMR: Aromatic protons appear between δ 6.8–8.0 ppm, with the aldehyde proton resonating as a singlet near δ 9.8–10.2 ppm .

  • ¹³C NMR: The aldehyde carbon typically appears at δ 190–200 ppm, while hydroxyl-bearing carbons resonate near δ 150–160 ppm .

Synthetic Methodologies

Boron-Mediated ortho-C–H Hydroxylation

Recent advances in C–H functionalization enable direct hydroxylation of benzaldehyde derivatives. A boron-mediated protocol developed by Wang et al. (2024) facilitates the synthesis of salicylaldehydes from simple benzaldehydes . For example:

  • Substrate: 3-Methyl-[1,1'-biphenyl]-3-carbaldehyde.

  • Reagents: Boric acid, oxidative conditions.

  • Mechanism: Directed ortho-hydroxylation via boron coordination, followed by oxidation.

This method achieves moderate yields (43–56%) for biphenyl aldehydes with diverse substitution patterns .

Table 2: Comparative Yields in Biphenyl Aldehyde Synthesis

SubstrateYield (%)Conditions
3-Methoxybiphenyl-4-carbaldehyde56THF/hexane, K₂CO₃
4-Hydroxybiphenyl-3-carbaldehyde43Boron-mediated

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between halogenated benzaldehydes and methyl-substituted aryl boronic acids offers a modular route:

  • Step 1: Bromination of 3-carboxybenzaldehyde at the 4-position.

  • Step 2: Coupling with 2-methylphenylboronic acid under Pd(PPh₃)₄ catalysis.

  • Step 3: Deprotection of hydroxyl groups (if protected).

This approach is widely used for biphenyl systems in drug discovery .

CompoundEC₅₀ (FFA1)Anti-Platelet IC₅₀
3-Hydroxy-2',6'-dimethyl derivative82 nM12 μM
TAK-875 (Control)95 nMN/A

Antioxidant and Anti-Inflammatory Properties

The phenolic hydroxyl group confers radical-scavenging activity. In vitro assays on analogous compounds show:

  • DPPH Radical Scavenging: IC₅₀ ≈ 18 μM (vs. 25 μM for ascorbic acid).

  • COX-2 Inhibition: >50% at 10 μM concentration.

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Competing hydroxylation at adjacent positions (e.g., 3 vs. 5) remains problematic .

  • Stability: Aldehydes are prone to oxidation during purification, necessitating inert atmospheres .

Therapeutic Optimization

  • Prodrug Strategies: Masking the aldehyde as a hydrazone or oxime improves pharmacokinetics .

  • SAR Studies: Systematic variation of methyl and hydroxyl positions could enhance FFA1 selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator